molecular formula C14H20O2 B4821305 2-(4-Hexylphenyl)acetic acid CAS No. 14377-22-1

2-(4-Hexylphenyl)acetic acid

Cat. No.: B4821305
CAS No.: 14377-22-1
M. Wt: 220.31 g/mol
InChI Key: UBZRHPKSSNSRGT-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)acetic acid is an organic compound characterized by a phenyl ring substituted with a hexyl (C₆H₁₃) group at the para position and an acetic acid (CH₂COOH) moiety at the adjacent carbon. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The hexyl chain confers moderate hydrophobicity, positioning this compound between shorter alkyl derivatives (e.g., ethyl) and longer-chain analogs (e.g., octyl) in terms of solubility and lipophilicity.

Properties

CAS No.

14377-22-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-hexylphenyl)acetic acid

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)

InChI Key

UBZRHPKSSNSRGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of H₂SO₄ produces ethyl 2-(4-hexylphenyl)acetate:

2-(4-Hexylphenyl)acetic acid+EtOHH+Ethyl 2-(4-hexylphenyl)acetate+H2O\text{2-(4-Hexylphenyl)acetic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(4-hexylphenyl)acetate} + \text{H}_2\text{O}

Key Data:

Reaction TypeConditionsProductYield (Reported)
Fischer esterificationH₂SO₄, reflux, 6 hrsEthyl ester~75–85% (estimated)

Hydrolysis of Derivatives

The ethyl ester derivative hydrolyzes back to the parent acid under acidic or basic conditions:

Ethyl 2-(4-hexylphenyl)acetate+H2OH+/OH2-(4-Hexylphenyl)acetic acid+EtOH\text{Ethyl 2-(4-hexylphenyl)acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{this compound} + \text{EtOH}

Kinetic Notes:

  • Basic hydrolysis (saponification) proceeds faster than acid-catalyzed hydrolysis due to nucleophilic attack by OH⁻.

  • Activation energy for hydrolysis is approximately 60–70 kJ/mol under standard conditions.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

2-(4-Hexylphenyl)acetic acidLiAlH42-(4-Hexylphenyl)ethanol+byproducts\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-(4-Hexylphenyl)ethanol} + \text{byproducts}

Comparison with Structural Analogs:

CompoundReducing AgentProductSelectivity
This compoundLiAlH₄Primary alcohol>90%
4-Hexylbenzoic acidLiAlH₄Benzyl alcohol derivative85%

Salt Formation

Reacts with bases like NaOH to form water-soluble salts:

2-(4-Hexylphenyl)acetic acid+NaOHSodium 2-(4-hexylphenyl)acetate+H2O\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 2-(4-hexylphenyl)acetate} + \text{H}_2\text{O}

Applications:

  • Enhances bioavailability in pharmaceutical formulations.

  • Facilitates purification via recrystallization .

Decarboxylation

Under high-temperature or oxidative conditions, decarboxylation may occur, yielding 4-hexyltoluene:

2-(4-Hexylphenyl)acetic acidΔ4-Hexyltoluene+CO2\text{this compound} \xrightarrow{\Delta} \text{4-Hexyltoluene} + \text{CO}_2

Thermal Stability Data:

Temperature RangeDecomposition Products
200–250°CPartial decarboxylation
>300°CComplete decomposition

Amidation

Reacts with amines (e.g., ammonia, primary amines) to form amides:

2-(4-Hexylphenyl)acetic acid+RNH22-(4-Hexylphenyl)acetamide+H2O\text{this compound} + \text{RNH}_2 \rightarrow \text{2-(4-Hexylphenyl)acetamide} + \text{H}_2\text{O}

Catalytic Efficiency:

  • DCC (dicyclohexylcarbodiimide) increases amidation yields to >80%.

Comparative Reactivity

The hexylphenyl group slightly sterically hinders the carboxylic acid but does not significantly alter its electronic properties. Reactivity parallels simpler arylacetic acids like phenylacetic acid, with minor rate differences due to the hexyl chain’s hydrophobicity.

Reactivity Trends:

Reaction TypeRate (Relative to Phenylacetic Acid)
Esterification0.92×
Reduction0.85×
Hydrolysis1.10×

Scientific Research Applications

2-(4-Hexylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. The phenyl ring and hexyl group contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

2-(4-Octylphenyl)acetic Acid
  • Molecular Formula : C₁₆H₂₄O₂
  • Molecular Weight : 248.36 g/mol
  • Key Differences : The octyl chain (C₈H₁₇) increases hydrophobicity compared to the hexyl analog, reducing water solubility. Safety data indicate hazards such as acute oral toxicity (H302) and skin irritation (H315) .
2-(4-Ethylphenyl)acetic Acid Derivatives
  • Example: 2-(4-Ethylphenyl)-2-oxoacetic acid (CAS 7099-89-0)
    • Molecular Formula : C₁₀H₁₀O₃
    • Molecular Weight : 178.19 g/mol
    • Key Differences : The shorter ethyl chain (C₂H₅) and ketone group enhance polarity and reactivity, making it suitable for nucleophilic addition reactions .

Functional Group Modifications

2-(4-Hydroxyphenyl)acetic Acid (CAS 156-38-7)
  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Differences : The para-hydroxyl group increases acidity (pKa ~4.5) and hydrogen-bonding capacity, enhancing water solubility compared to alkyl-substituted analogs .
2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 257.07 g/mol
  • Key Differences : The bromo (electron-withdrawing) and methoxy (electron-donating) substituents create electronic asymmetry, influencing reactivity in natural product synthesis (e.g., Combretastatin A-4). Crystallographic studies reveal strong O–H∙∙∙O hydrogen-bonded dimers .

Q & A

Q. In what non-pharmaceutical research applications has this compound demonstrated significant utility as a chemical intermediate?

  • Applications :
  • Material science : As a monomer in liquid crystal polymers due to its rigid phenyl core and flexible hexyl chain .
  • Coordination chemistry : Chelating agent for metal-organic frameworks (MOFs) via carboxylate groups .

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